N-[2-(1,3-benzoxazol-2-yl)phenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
Structural Significance of Benzoxazole-Pyrrolidinedione Hybrid Architectures
The benzoxazole-pyrrolidinedione hybrid framework in N-[2-(1,3-benzoxazol-2-yl)phenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide exemplifies a deliberate structural integration of complementary electronic and steric features. The benzoxazole subsystem, characterized by a fused oxazole-benzene ring, contributes planar aromaticity that promotes π-π stacking with tyrosine or phenylalanine residues in enzyme active sites. This interaction is critical for inhibiting kinases such as B-cell lymphoma 2 (Bcl-2), where the benzoxazole moiety displaces key water molecules in hydrophobic pockets, as demonstrated in molecular docking studies. Concurrently, the 2,5-dioxopyrrolidin-1-yl group introduces a strained lactam ring that enforces a semi-rigid conformation, reducing entropy penalties upon target binding while its electron-withdrawing carbonyl groups polarize adjacent bonds to stabilize transition-state analogs.
The acetamide spacer (-NH-C(=O)-CH2-) bridges these subsystems, serving as a versatile pharmacokinetic modulator. Its secondary amide group participates in hydrogen-bonding networks with aspartate or glutamate side chains, while the methylene unit (CH2) provides rotational flexibility to accommodate divergent binding site geometries. Spectroscopic analyses, including nuclear Overhauser effect (NOE) measurements, confirm that the acetamide linker adopts a staggered conformation in solution, minimizing steric clashes between the benzoxazole and pyrrolidinedione units. This spatial arrangement is further stabilized by intramolecular charge-transfer interactions, as evidenced by bathochromic shifts in UV-Vis spectra when the compound is dissolved in polar aprotic solvents.
Comparative structural studies with simpler analogs reveal that truncation of either the benzoxazole or pyrrolidinedione moiety results in ≥50% loss of inhibitory potency against cyclin-dependent kinases (CDKs), underscoring the necessity of the hybrid architecture. For instance, replacing the benzoxazole with a phenyl group abolishes π-stacking interactions, while substituting the pyrrolidinedione with a succinimide ring reduces conformational strain, leading to weaker target engagement. These findings validate the hybrid design as a non-negotiable feature for maintaining bioactivity.
Evolutionary Context of Acetamide-Based Pharmacophores in Targeted Therapy
The incorporation of acetamide functionalities into targeted therapeutics reflects a broader shift in medicinal chemistry from non-selective alkylating agents to precision-designed inhibitors. Early acetamide derivatives, such as N-acetylprocainamide, demonstrated the scaffold’s capacity to modulate ion channels and nucleic acid topology but lacked subunit specificity. The evolution toward this compound exemplifies three generations of optimization: (1) first-generation acetamides focused on solubility and passive diffusion, (2) second-generation variants incorporated heterocycles for target recognition, and (3) third-generation hybrids like the subject compound merged multiple pharmacophores for polypharmacology.
Modern synthetic strategies enable precise tuning of acetamide-based compounds through regioselective functionalization. For example, Ullmann coupling reactions permit the introduction of electron-deficient aryl groups at the benzoxazole’s 2-position, enhancing affinity for ATP-binding pockets. Simultaneously, microwave-assisted cyclization techniques improve the yield of the pyrrolidinedione ring from 62% to 89% by reducing thermal decomposition pathways. These advancements address historical challenges in scaling up hybrid molecules, which previously suffered from racemization at the acetamide’s chiral center and poor diastereoselectivity during ring-closing steps.
The compound’s targeted therapeutic potential is further evidenced by its selective inhibition of histone deacetylase 6 (HDAC6) over HDAC1 (IC50 ratio > 15:1), a specificity attributed to the benzoxazole’s coordination with zinc ions in the HDAC6 catalytic tunnel. This contrasts with earlier pan-HDAC inhibitors like vorinostat, which indiscriminately bind Class I/II HDACs. Such selectivity profiles mitigate off-target effects in in vivo models, as shown by reduced hepatotoxicity in murine studies compared to non-hybrid acetamides.
Properties
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-16(11-22-17(24)9-10-18(22)25)20-13-6-2-1-5-12(13)19-21-14-7-3-4-8-15(14)26-19/h1-8H,9-11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNYXCOEUGVYKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzoxazol-2-yl)phenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Attachment of Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Formation of Acetamide Moiety: The acetamide group is introduced by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzoxazol-2-yl)phenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-[2-(1,3-benzoxazol-2-yl)phenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves several chemical reactions that typically include the formation of the benzoxazole moiety followed by acetamide formation. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research has indicated that compounds containing benzoxazole and pyrrolidine structures exhibit significant antimicrobial properties. The compound is evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Case Study : A study demonstrated that derivatives with similar structures showed Minimum Inhibitory Concentrations (MICs) ranging from 1.27 µM to 2.65 µM against several bacterial strains, indicating potent antimicrobial activity .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound's ability to inhibit cancer cell proliferation is attributed to its interaction with specific molecular targets involved in cancer progression.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzoxazol-2-yl)phenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with various enzymes and receptors, modulating their activity. The acetamide moiety may also play a role in binding to biological targets, influencing the compound’s overall bioactivity .
Comparison with Similar Compounds
Benzoxazole vs. Benzothiazole Derivatives
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)acetamide () replaces the benzoxazole with a benzothiazole ring. This substitution may alter metabolic stability, as sulfur-containing heterocycles are prone to oxidation .
Thiazole and Thiazolidinone Analogs
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () features a simpler thiazole ring. Its crystal structure reveals intermolecular N–H⋯N hydrogen bonds forming 1D chains, which enhance packing stability. In contrast, the target compound’s benzoxazole-phenyl group may adopt a twisted conformation (analogous to the 79.7° dihedral angle in ), affecting solubility and crystallinity .
Substituent Effects on Acetamide Linkers
Dichlorophenyl and Ethoxymethylene Groups
The compound 2-[2-(2,6-dichlorophenylamino)phenyl]-N-(5-ethoxymethylene-4-oxo-2-thioxothiazolidin-3-yl)-acetamide () incorporates a dichlorophenyl group and ethoxymethylene substituent.
Phenoxy and Alkyl Substituents
2-(3,5-Dimethylphenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide () shares the benzoxazolyl-phenyl core but replaces the dioxopyrrolidine with a 3,5-dimethylphenoxy group. Alkyl substituents like ethyl and methyl enhance lipophilicity, which could improve bioavailability but reduce aqueous solubility. The phenoxy group’s ether linkage offers conformational flexibility absent in the rigid lactam ring of the target compound .
Key Physicochemical Properties
<sup>*</sup>Estimated using fragment-based methods.
Biological Activity
N-[2-(1,3-benzoxazol-2-yl)phenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological properties, including its antimicrobial and anticancer activities, as well as its mechanisms of action.
The compound's molecular structure can be summarized as follows:
- Molecular Formula: C19H15N3O
- Molecular Weight: 305.34 g/mol
- CAS Number: 477501-00-1
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds related to the benzoxazole moiety. For instance, derivatives based on 3-(2-benzoxazol-5-yl)alanine were tested against various bacterial strains:
| Compound | Bacterial Strain | Minimal Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Bacillus subtilis (Gram-positive) | 32 µg/mL |
| Compound B | Escherichia coli (Gram-negative) | 64 µg/mL |
These findings suggest that certain derivatives exhibit significant antimicrobial activity, although the specific activity of this compound itself requires further investigation .
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies. A notable study utilized the Sulforhodamine B (SRB) assay to evaluate its effects on cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 20 | Cell cycle arrest at G2/M phase |
The results indicate that this compound can inhibit cancer cell proliferation effectively. The mechanism appears to involve both apoptosis and cell cycle regulation, making it a promising candidate for further development in cancer therapy .
Case Studies
In a recent case study involving the treatment of breast cancer cells with this compound, researchers observed significant reductions in cell viability. The study reported that:
"The compound demonstrated potent antiproliferative effects on MCF-7 cells with a calculated IC50 value of 15 µM after 48 hours of treatment" .
This underscores the compound's potential as an effective therapeutic agent against specific cancer types.
Q & A
Q. Table 1: Reaction Condition Comparison
| Parameter | Method A | Method B |
|---|---|---|
| Coupling Agent | Thiocarbonyl-bis-thioglycolic acid | EDC·HCl |
| Solvent | Acetic anhydride | Dichloromethane |
| Reaction Time | 2 h (reflux) | 3 h (273 K) |
| Yield (%) | 65 | 82 |
Basic Research Question: What spectroscopic and crystallographic methods are most effective for structural characterization?
Answer:
- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., planar amide groups with R₂²(10) hydrogen-bonded dimers) .
- NMR spectroscopy : Use - and -NMR to confirm acetamide linkage and benzoxazole ring integrity (e.g., δ 2.1–2.3 ppm for dioxopyrrolidinyl protons) .
- IR spectroscopy : Identify carbonyl stretches (1680–1720 cm) and C-N vibrations (1250–1300 cm) .
Table 2: Key Crystallographic Data
| Parameter | Value |
|---|---|
| Dihedral angle (amide vs. benzoxazole) | 80.7° |
| Hydrogen bond length (N–H⋯O) | 1.88 Å |
| Space group | P2₁/c |
Advanced Research Question: How do steric and electronic effects influence the compound’s interaction with biological targets?
Answer:
- Steric effects : The 2,5-dioxopyrrolidinyl group introduces steric hindrance, reducing binding affinity to flat hydrophobic pockets (e.g., enzyme active sites). Molecular docking simulations suggest a 15% decrease in binding energy compared to non-substituted analogs .
- Electronic effects : The electron-withdrawing benzoxazole ring enhances hydrogen-bond acceptor capacity, improving interactions with residues like serine or tyrosine in kinases .
Q. Methodological Approach :
Perform competitive binding assays with fluorescent probes (e.g., ZW27/ZW31 derivatives ).
Use mutagenesis to identify critical residues (e.g., replace serine with alanine to test hydrogen bonding dependency).
Advanced Research Question: How can discrepancies in biological activity data across studies be resolved?
Answer:
Common sources of contradictions include:
- Solubility differences : Use DMSO stock solutions standardized to <0.1% v/v to prevent aggregation .
- Assay conditions : Normalize pH (7.4 for physiological conditions) and ionic strength (150 mM NaCl) .
- Metabolic stability : Pre-treat with cytochrome P450 inhibitors (e.g., ketoconazole) to isolate intrinsic activity .
Table 3: Case Study – IC₅₀ Variability
| Study | IC₅₀ (μM) | Assay Type |
|---|---|---|
| Kinase Inhibition | 0.45 | Fluorescence polarization |
| α-Synuclein Binding | 1.2 | Radioligand displacement |
Advanced Research Question: What computational strategies predict the compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : Use SwissADME to estimate logP (2.8 ± 0.3) and blood-brain barrier permeability (CNS MPO score: 4.2) .
- Metabolic sites : Identify vulnerable positions (e.g., dioxopyrrolidinyl ring) using GLORY meta-server predictions .
- Molecular dynamics : Simulate binding to human serum albumin (HSA) to assess plasma protein binding (>90% predicted) .
Basic Research Question: How can crystallization conditions be optimized for X-ray studies?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
